1-Methoxyhexane

Catalog No.
S579837
CAS No.
4747-07-3
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxyhexane

CAS Number

4747-07-3

Product Name

1-Methoxyhexane

IUPAC Name

1-methoxyhexane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3

InChI Key

ICBJCVRQDSQPGI-UHFFFAOYSA-N

SMILES

CCCCCCOC

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1-methoxyhexane, hexyl methyl ether, methyl hexyl ether

Canonical SMILES

CCCCCCOC

As a Reference Compound:

1-Methoxyhexane finds use as a reference compound in various scientific research applications. Due to its well-defined chemical structure and properties, it serves as a standard for comparison in analytical techniques like gas chromatography []. Its specific retention time and behavior on chromatographic columns allow researchers to identify and quantify other unknown compounds present in a sample [].

Solvent and Extraction Applications:

1-Methoxyhexane possesses properties that make it suitable for use as a solvent in certain scientific research settings. Its non-polar nature allows it to dissolve other non-polar compounds effectively []. This characteristic makes it useful in extracting specific components from complex mixtures, particularly in fields like environmental science and natural product research [].

1-Methoxyhexane, also known as hexyl methyl ether, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a CAS registry number of 4747-07-3. It belongs to the class of dialkyl ethers and features a methoxy group attached to a hexane backbone. The compound is characterized by its non-polar nature, making it an effective solvent for various non-polar substances. Its structural formula can be represented as CH3(CH2)5OCH3CH_3(CH_2)_5OCH_3, indicating the presence of a six-carbon alkyl chain linked to a methoxy group.

  • No significant research has been documented regarding a specific mechanism of action for 1-methoxyhexane in biological systems.
  • Limited information exists on the safety profile of 1-methoxyhexane. However, as with most organic solvents, it is likely flammable and may have some degree of toxicity. Standard laboratory safety protocols for handling organic solvents should be followed when working with this compound [].
, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to yield hexanoic acid and methanol:
    CH3(CH2)5OCH3+[O]CH3(CH2)5COOH+CH3OHCH_3(CH_2)_5OCH_3+[O]\rightarrow CH_3(CH_2)_5COOH+CH_3OH
  • Nucleophilic Substitution: It reacts with alkyl halides in the presence of a base to form ethers, showcasing its utility in synthetic organic chemistry.

The biological activity of 1-methoxyhexane has been assessed through various studies. Notably, it has been evaluated for genotoxicity using assays such as the BlueScreen assay. While some studies indicate potential cytotoxic effects, there is insufficient evidence to classify it as mutagenic or clastogenic under standard conditions . Its structural similarity to other compounds allows for read-across assessments in toxicological evaluations.

1-Methoxyhexane can be synthesized through several methods:

  • Alkylation Reaction: The reaction of hexanol with methyl iodide in the presence of a base can produce 1-methoxyhexane.
    C6H13OH+CH3IBaseC6H13OCH3+HIC_6H_{13}OH+CH_3I\xrightarrow{\text{Base}}C_6H_{13}OCH_3+HI
  • Etherification: This involves reacting hexyl bromide with methanol under basic conditions:
    CH3OH+C6H13BrBaseCH3OC6H13+HBrCH_3OH+C_6H_{13}Br\xrightarrow{\text{Base}}CH_3OC_6H_{13}+HBr

1-Methoxyhexane has diverse applications in various fields:

  • Solvent in Analytical Chemistry: Due to its non-polar characteristics, it serves as a solvent in gas chromatography and other analytical techniques, aiding in the extraction and analysis of non-polar compounds.
  • Reference Compound: It is often used as a reference compound in scientific research due to its well-defined properties.
  • Extraction Medium: Its ability to dissolve non-polar substances makes it useful in environmental science and natural product research for extracting specific components from complex mixtures.

Studies on the interaction of 1-methoxyhexane with biological systems have focused on its potential toxicity and metabolic pathways. The compound's interactions with cellular systems indicate that while it may exhibit some cytotoxicity, it lacks significant mutagenic properties under standard testing conditions . Further research is needed to elucidate its complete biological profile.

1-Methoxyhexane shares similarities with several other compounds within the ether category. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightNotable Properties
1-MethoxybutaneC5H12OC_5H_{12}O88.15 g/molShorter alkyl chain; less hydrophobic than 1-methoxyhexane.
1-MethoxyoctaneC9H20OC_9H_{20}O144.25 g/molLonger alkyl chain; higher boiling point and hydrophobicity.
Decyl methyl etherC11H24OC_{11}H_{24}O172.31 g/molGreater solubility; potential for increased bioavailability compared to 1-methoxyhexane .

Uniqueness of 1-Methoxyhexane

1-Methoxyhexane is unique due to its optimal balance between hydrophobicity and solubility, making it particularly effective in extracting non-polar compounds while maintaining a manageable molecular weight for various applications in chemical synthesis and analysis. Its specific retention time in chromatographic methods further distinguishes it from similar ethers, providing reliable benchmarks for comparative studies .

Physical Description

Clear colourless liquid; pear, banana green tones upon dilution with sweet herbaceous lavender-like notes at higer concentration

XLogP3

2.4

Boiling Point

126.1 °C

Density

0.765-0.775

UNII

R99K6ANQ7T

GHS Hazard Statements

Aggregated GHS information provided by 1610 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (88.32%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4747-07-3

Wikipedia

1-methoxyhexane

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Solvent

General Manufacturing Information

Hexane, 1-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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